

A Spectroscopic Comparison of Diethylphenylphosphine and Its Analogues

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Compound of Interest

Compound Name: Diethylphenylphosphine

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This guide provides a detailed spectroscopic comparison of **diethylphenylphosphine** and its common analogues: triphenylphosphine, dimethylphenylphosphine, and dicyclohexylphenylphosphine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Phenylphosphines

Phenylphosphines are a class of organophosphorus compounds characterized by a phosphorus atom bonded to at least one phenyl group. The nature of the other substituents on the phosphorus atom—be they alkyl or aryl groups—significantly influences the molecule's electronic and steric properties. These differences are directly reflected in their spectroscopic signatures. This guide will explore these structure-property relationships through a comparative analysis of key spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **diethylphenylphosphine** and its selected analogues. This data provides a quantitative basis for comparing their structural and electronic properties.

Table 1: ^{31}P NMR and ^1H NMR Spectroscopic Data

Compound	Structure	^{31}P NMR (δ , ppm)	^1H NMR (δ , ppm)
Diethylphenylphosphine	$\text{C}_{10}\text{H}_{15}\text{P}$	~ -16.0	Phenyl-H: 7.3-7.5 (m); CH ₂ : 1.8-2.0 (m); CH ₃ : 0.9-1.1 (dt)
Dimethylphenylphosphine	$\text{C}_8\text{H}_{11}\text{P}$	~ -48.0	Phenyl-H: 7.3-7.4 (m); CH ₃ : 1.5-1.6 (d)
Dicyclohexylphenylphosphine	$\text{C}_{18}\text{H}_{27}\text{P}$	~ 13.0 ^[1]	Phenyl-H: 7.2-7.6 (m); Cyclohexyl-H: 1.1-2.2 (m) ^[2]
Triphenylphosphine	$\text{C}_{18}\text{H}_{15}\text{P}$	~ -6.0	Phenyl-H: 7.2-7.4 (m) ^[3]

Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. m = multiplet, d = doublet, dt = doublet of triplets.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	^{13}C NMR (δ , ppm) - Phenyl Ipso-C	^{13}C NMR (δ , ppm) - Alkyl/Aryl C
Diethylphenylphosphine	~ 138 (d)	CH ₂ : ~ 22 (d); CH ₃ : ~ 15 (d) ^[4]
Dimethylphenylphosphine	~ 140 (d)	CH ₃ : ~ 15 (d)
Dicyclohexylphenylphosphine	~ 135 (d)	Cyclohexyl C1: ~ 35 (d); Other Cyclohexyl: 26-28
Triphenylphosphine	~ 137 (d)	Other Phenyl: 128-134

Note: The ipso-carbon is the phenyl carbon directly attached to the phosphorus atom. d = doublet, indicating coupling to the phosphorus nucleus.

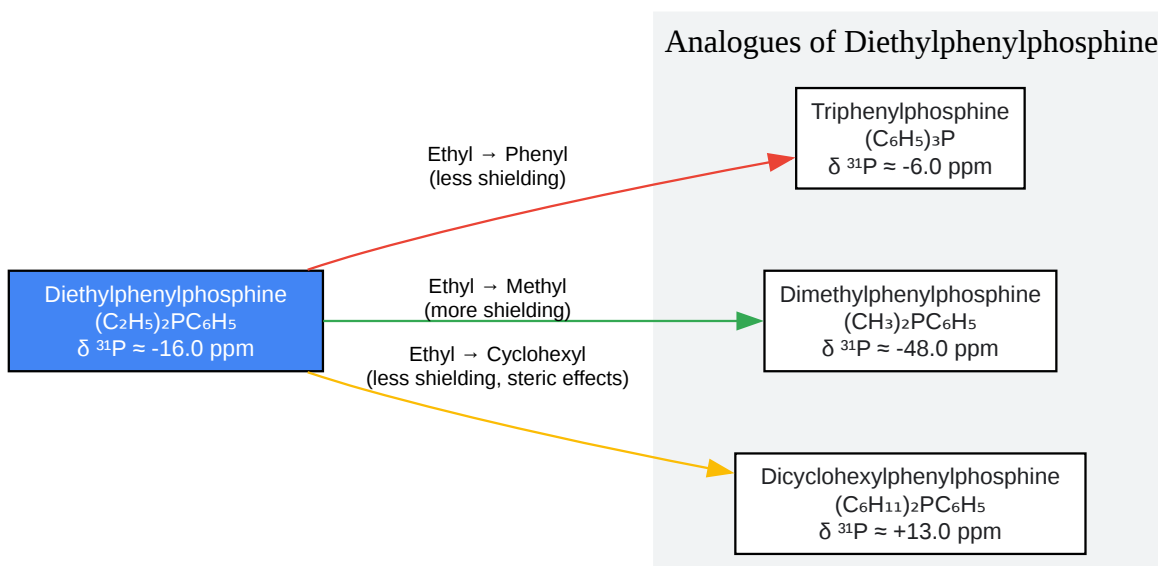
Table 3: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Molecular Ion (m/z)
Diethylphenylphosphine	Ar-H: 3050-3070; C-H (alkyl): 2850-2970; P-Ph: ~1435[4][5]	166.10
Dimethylphenylphosphine	Ar-H: 3050-3070; C-H (alkyl): 2850-2950; P-Ph: ~1435[6]	138.07
Dicyclohexylphenylphosphine	Ar-H: 3050-3070; C-H (alkyl): 2840-2930; P-Ph: ~1435[7]	274.19
Triphenylphosphine	Ar-H: 3050-3070; P-Ph: ~1435[8]	262.09

Note: Ar-H refers to aromatic C-H stretching vibrations. P-Ph refers to the phosphorus-phenyl stretching vibration.

Visualization of Structure-Spectra Relationship

The following diagram illustrates how the substituents on the phosphorus atom influence the ³¹P NMR chemical shift, a key indicator of the electronic environment of the phosphorus nucleus.



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